molecular formula C8H6N2O2 B3040354 2-Isocyano-1-methyl-4-nitrobenzene CAS No. 1930-91-2

2-Isocyano-1-methyl-4-nitrobenzene

Cat. No.: B3040354
CAS No.: 1930-91-2
M. Wt: 162.15 g/mol
InChI Key: ZNGHGSVYBZGDJE-UHFFFAOYSA-N
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Description

2-Isocyano-1-methyl-4-nitrobenzene: is an aromatic compound characterized by the presence of an isocyanide group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-1-methyl-4-nitrobenzene typically involves the following steps:

    Nitration of Toluene: The starting material, toluene, undergoes nitration to form 4-nitrotoluene.

    Formation of Isocyanide: The 4-nitrotoluene is then converted to 4-nitrobenzyl chloride through chlorination.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyano-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Isocyano-1-methyl-4-nitrobenzene involves its ability to participate in various chemical reactions due to the presence of the isocyanide and nitro groups. The isocyanide group can act as a nucleophile or electrophile, depending on the reaction conditions, while the nitro group can undergo reduction to form an amino group, which can further participate in additional reactions .

Comparison with Similar Compounds

Uniqueness: 2-Isocyano-1-methyl-4-nitrobenzene is unique due to the specific arrangement of the isocyanide, methyl, and nitro groups on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research areas .

Properties

IUPAC Name

2-isocyano-1-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-3-4-7(10(11)12)5-8(6)9-2/h3-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGHGSVYBZGDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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